REACTION_CXSMILES
|
C(O[AlH-](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].O1CCCC1.[CH3:23][C:24]([CH3:36])([C:32](OC)=[O:33])[C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26].[Cl-].[NH4+].C(OCC)(=O)C>O1CCCC1>[C:28]([O:27][C:25](=[O:26])[C:24]([CH3:36])([CH3:23])[CH2:32][OH:33])([CH3:31])([CH3:29])[CH3:30] |f:0.1.2,4.5|
|
Name
|
lithium tri-tert-butoxy-aluminohydride tetrahydrofuran
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C.[Li+].O1CCCC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC(C)(C)C)(C(=O)OC)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated brine, dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C(CO)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |